

# Introduction: The Strategic Role of Fluorinated Boronic Acids in Medicinal Chemistry

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## Compound of Interest

Compound Name: (4-Fluoro-2-propoxyphenyl)boronic acid

Cat. No.: B1340001

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In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly modulate the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1] When combined with the versatile reactivity of the boronic acid functional group, these fluorinated building blocks become powerful reagents for the synthesis of complex molecular architectures.

Boronic acids are most renowned for their participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[2][3] This reaction's broad functional group tolerance and high efficiency have made it a cornerstone of pharmaceutical synthesis.[2] (2-Fluoro-4-propoxyphenyl)boronic acid is a prime example of a reagent that leverages these advantages, offering a scaffold that introduces both a fluorine atom and a propoxy group, which can enhance oral bioavailability and other pharmacokinetic properties.[4]

This technical guide provides a comprehensive overview of (2-Fluoro-4-propoxyphenyl)boronic acid, detailing its physicochemical properties, a general synthetic approach, and a detailed protocol for its application in the Suzuki-Miyaura cross-coupling reaction.

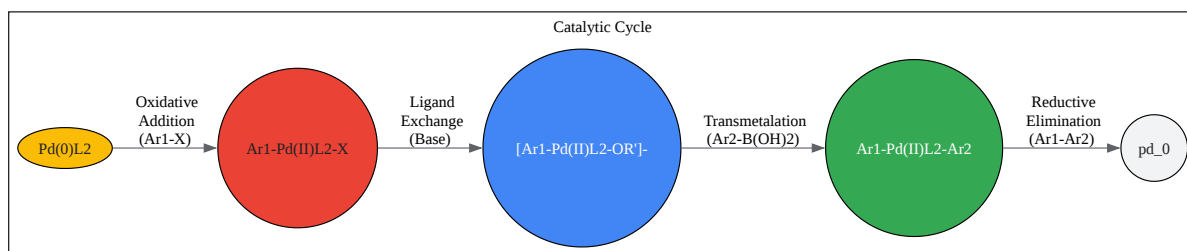
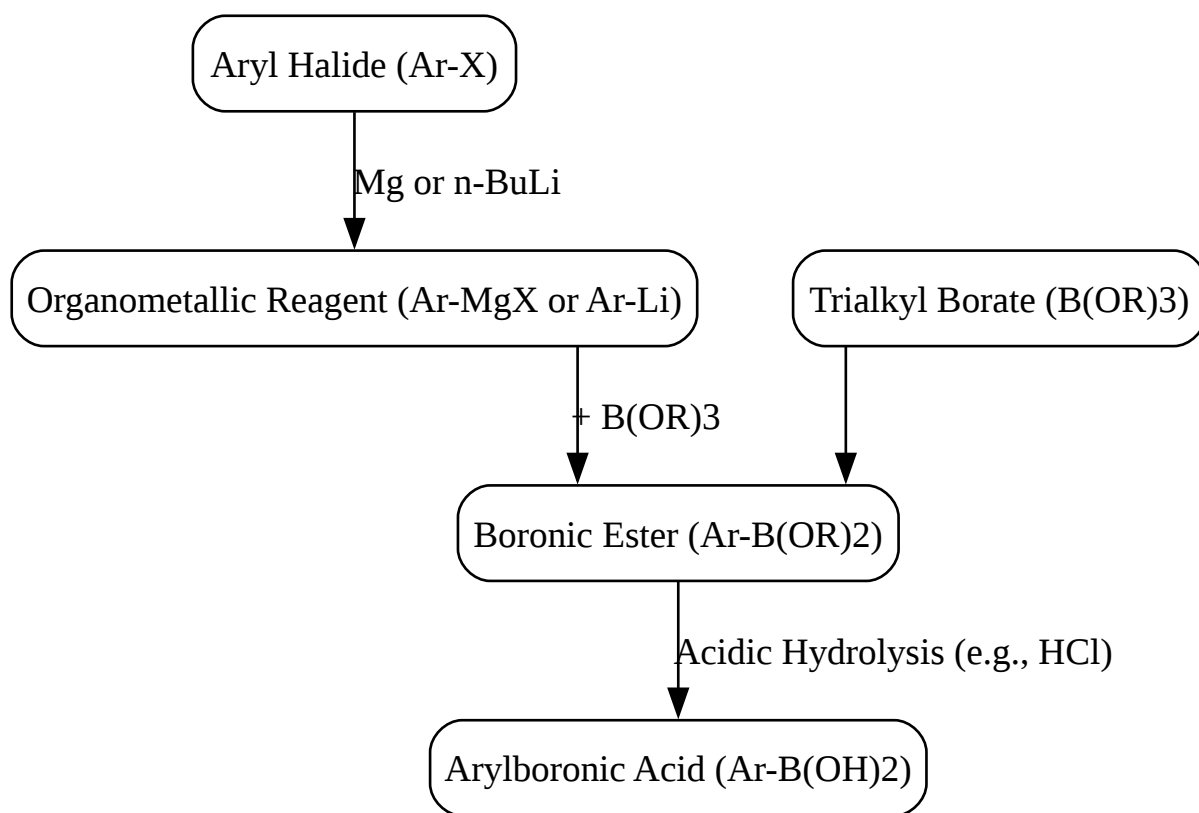
## Physicochemical Properties of (2-Fluoro-4-propoxyphenyl)boronic acid

A clear understanding of the fundamental properties of a reagent is critical for its effective use in synthesis. The key physicochemical data for (2-Fluoro-4-propoxyphenyl)boronic acid are summarized below.

Property	Value	Source
Molecular Formula	C9H12BFO3	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	198.00 g/mol	<a href="#">[5]</a>
CAS Number	1107603-51-9	<a href="#">[5]</a>
Appearance	Off-white to beige powder	<a href="#">[4]</a>
SMILES	<chem>CCCOc1ccc(c(F)c1)B(O)O</chem>	<a href="#">[4]</a>
InChI	InChI=1S/C9H12BFO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h3-4,6,12-13H,2,5H2,1H3	<a href="#">[6]</a>

## General Synthetic Approach

Arylboronic acids are commonly synthesized through the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis. A general workflow for the synthesis of a substituted phenylboronic acid is outlined below.



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